

Thermochemical Properties of (2S,3S)-3-aminopentan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: (2S,3S)-3-aminopentan-2-ol

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This technical guide provides a comprehensive overview of the thermochemical properties of **(2S,3S)-3-aminopentan-2-ol**. Due to a lack of specific experimental data for this stereoisomer in publicly accessible literature, this document outlines the established experimental and computational methodologies used to determine these crucial parameters for similar amino alcohols. Understanding these properties is vital for applications in drug development, chemical synthesis, and safety engineering, as they govern the stability, reactivity, and energy content of the molecule.

Thermochemical Data

Thermochemical data are fundamental to predicting the behavior of a compound in chemical reactions and processes. The key parameters include the standard molar enthalpy of formation (ΔfH°) , standard molar entropy (S°), and heat capacity (Cp).

As of late 2025, specific experimentally determined thermochemical values for **(2S,3S)-3-aminopentan-2-ol** have not been reported in peer-reviewed literature. Therefore, the following table provides a template for the required data, which would typically be determined using the experimental and computational methods described in the subsequent sections. For context, general properties for the non-stereospecific 3-aminopentan-2-ol are included where available.



Thermochemical Property	Symbol	Value for (2S,3S)-3- aminopentan-2-ol	Method
Physical Properties			
Molecular Formula	C5H13NO	C5H13NO[1]	-
Molar Mass	М	103.16 g/mol [1][2]	-
Boiling Point	Tb	186.8 ± 13.0 °C (Predicted)[1]	Prediction
Enthalpy Data			
Standard Molar Enthalpy of Formation (gas)	ΔfH°(g)	Not Available	Experimental/Comput ational
Standard Molar Enthalpy of Formation (liquid)	ΔfH°(l)	Not Available	Experimental
Standard Molar Enthalpy of Vaporization	ΔvapH°	Not Available	Experimental
Standard Molar Enthalpy of Combustion	ΔcH°	Not Available	Experimental
Entropy & Heat Capacity			
Standard Molar Entropy (gas)	S°(g)	Not Available	Computational
Molar Heat Capacity (liquid)	Cp(l)	Not Available	Experimental

Methodologies for Determination of Thermochemical Properties

Foundational & Exploratory





The thermochemical properties of amino alcohols are determined through a combination of rigorous experimental techniques and high-level quantum chemical calculations.[3]

a) Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) in the liquid or solid phase is most accurately determined via combustion calorimetry.

- Principle: A precisely weighed sample of the substance is completely combusted in a highpressure oxygen environment within a device known as a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.
- Methodology:
 - Sample Preparation: A sample of (2S,3S)-3-aminopentan-2-ol of known mass is placed in a crucible inside the calorimetric bomb.
 - Pressurization: The bomb is sealed and pressurized with pure oxygen (typically to ~3 MPa).
 - Ignition: The sample is ignited via an electrical fuse.
 - Temperature Measurement: The temperature of the water bath is recorded at regular intervals before, during, and after combustion to determine the total temperature rise.
 - Calculation: The standard molar energy of combustion (ΔcU°) is calculated from the temperature change and the known energy equivalent of the calorimeter. This value is then corrected to obtain the standard molar enthalpy of combustion (ΔcH°).
 - Hess's Law Application: The standard molar enthalpy of formation of the compound is derived using Hess's Law, from the enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[4]
- b) Transpiration Method for Enthalpy of Vaporization

Foundational & Exploratory





The standard molar enthalpy of vaporization (Δ vapH°) is determined by measuring the vapor pressure of the substance as a function of temperature.[3]

- Principle: An inert gas is passed at a known flow rate over the surface of the liquid sample at
 a constant temperature. The gas becomes saturated with the vapor of the substance. By
 measuring the mass loss of the sample over time, the vapor pressure can be calculated.
- Methodology:
 - Setup: The sample is placed in a thermostatically controlled saturator.
 - Gas Flow: A stream of an inert gas (e.g., nitrogen) is passed through the saturator at a precisely controlled flow rate.
 - Condensation & Measurement: The vapor-saturated gas is passed through a cold trap to condense the substance. The amount of condensed substance is determined gravimetrically or by other analytical methods.
 - Clausius-Clapeyron Equation: Vapor pressures are measured at several different temperatures. The enthalpy of vaporization is then derived from the slope of the line in a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[4]

High-level ab initio quantum chemical methods are essential for predicting gas-phase thermochemical properties and for validating experimental results.[5] Methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are commonly employed.[6]

- Principle: These methods solve the electronic Schrödinger equation to determine the total electronic energy of a molecule. By calculating the energies of the molecule and its constituent elements in their standard states, the gas-phase enthalpy of formation can be derived.
- Methodology (G4 Theory Example):
 - Geometry Optimization: The molecular geometry of (2S,3S)-3-aminopentan-2-ol is optimized at the B3LYP/6-31G(2df,p) level of theory.

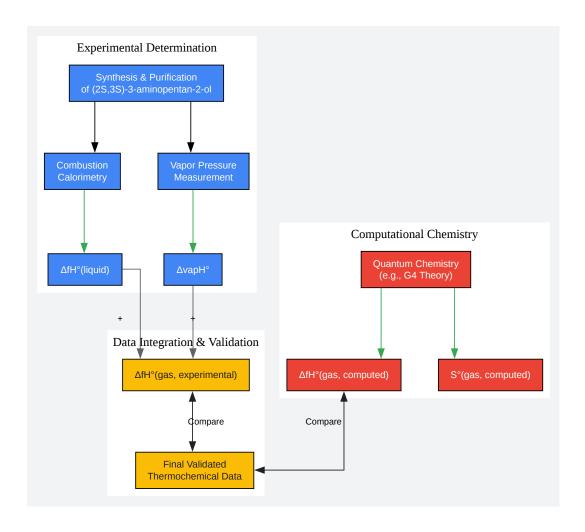


- Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with progressively larger basis sets and higher levels of electron correlation.
- Extrapolation: The results are extrapolated to the complete basis set limit.
- Core Corrections: Additional corrections, such as higher-level correlation effects and spinorbit coupling for atoms, are applied.
- Enthalpy Calculation: The total G4 energy is used in an atomization scheme, where the
 molecule is dissociated into its constituent atoms. The enthalpy of formation at 298.15 K is
 then calculated by combining the computed enthalpy of atomization with the known
 experimental enthalpies of formation of the gaseous atoms.[5]

Workflow and Data Integration

The determination of accurate thermochemical data relies on a synergistic approach combining experimental measurements with computational chemistry. The following diagram illustrates the logical workflow for this process.





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Workflow for Thermochemical Property Determination.

This diagram illustrates the parallel experimental and computational pathways to determine the gas-phase enthalpy of formation. The experimental value is derived by combining the enthalpy of formation in the liquid state (from combustion calorimetry) with the enthalpy of vaporization. This result is then compared with high-level computational predictions for validation and consistency, leading to a final, reliable set of thermochemical data.

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